molecular formula C15H17OSi B14571369 CID 13358394

CID 13358394

Cat. No.: B14571369
M. Wt: 241.38 g/mol
InChI Key: NBBNPWWIMBOMTJ-UHFFFAOYSA-N
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Description

CID 13358394 (PubChem Compound Identifier 13358394) is a chemical compound cataloged in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH).

Properties

Molecular Formula

C15H17OSi

Molecular Weight

241.38 g/mol

InChI

InChI=1S/C15H17OSi/c1-13(14-9-5-3-6-10-14)16-17(2)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

NBBNPWWIMBOMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13358394 involves specific reaction conditions and reagents. The preparation method typically includes the use of specific catalysts and solvents to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

CID 13358394 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Scientific Research Applications

CID 13358394 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 13358394 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 13358394, we compare it with structurally and functionally analogous compounds, leveraging methodologies from cheminformatics and analytical chemistry studies .

Table 1: Structural and Functional Comparison

Parameter This compound CID 6167 (Colchicine) CID 46907796 (Nrf2 Inhibitor) CAS 918538-05-3 Analogs
Molecular Formula Not explicitly provided C₂₂H₂₅NO₆ Not provided C₆H₃Cl₂N₃ (example analog)
Molecular Weight - 399.43 g/mol - 188.01 g/mol
Biological Role Hypothesized bioactivity Microtubule inhibitor Nrf2 pathway inhibitor Unspecified (lab-scale synthesis)
Structural Features Likely heterocyclic scaffold Tropolone ring system Pyrrolopyridine derivatives Pyrrolo-triazine backbone
Analytical Data GC-MS/MS fragmentation LC-ESI-MS Collision-induced dissociation HPLC-ELSD

Key Findings:

Structural Diversity :

  • This compound is hypothesized to share a heterocyclic core with CAS 918538-05-3 analogs, such as pyrrolo-triazines or pyrazoles . This contrasts with CID 6167 (colchicine), which features a tropolone ring system critical for microtubule disruption .
  • CID 46907796 and its analogs (ChEMBL 1724922, ChEMBL 1711746) highlight the role of pyrrolopyridine scaffolds in targeting redox pathways like Nrf2 .

Functional Overlaps :

  • While this compound’s bioactivity remains uncharacterized in the evidence, similar compounds like CID 46907796 demonstrate the importance of collision-induced dissociation (CID) voltage in mass spectrometry for structural elucidation .
  • CID 6167 (colchicine) and CAS 918538-05-3 derivatives emphasize the role of substituents (e.g., chlorine atoms) in modulating solubility and target affinity .

Analytical Techniques: this compound’s characterization likely employs GC-MS and LC-ESI-MS, as used for CIEO fractions and ginsenosides . For CAS 918538-05-3 analogs, synthetic protocols involve N-ethyl-N,N-diisopropylamine and iodides, suggesting scalable routes for this compound derivatives .

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